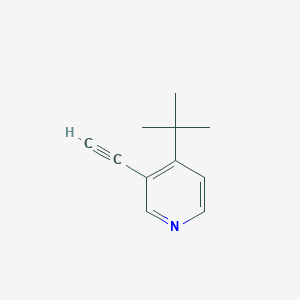
4-(tert-Butyl)-3-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-3-ethynylpyridine is an organic compound that belongs to the pyridine family It features a tert-butyl group and an ethynyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3-ethynylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-tert-butylpyridine with ethynylating agents under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent production. The use of catalysts and advanced purification methods, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)-3-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
4-(tert-Butyl)-3-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-3-ethynylpyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.
Comparison with Similar Compounds
4-tert-Butylphenol: Similar in having a tert-butyl group but differs in the aromatic ring structure.
4-tert-Butylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-tert-Butyl-3-iodoheptane: Contains a tert-butyl group and an iodo group, differing in the halogen substitution.
Uniqueness: 4-(tert-Butyl)-3-ethynylpyridine stands out due to the presence of both the tert-butyl and ethynyl groups, which confer unique reactivity and stability
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-tert-butyl-3-ethynylpyridine |
InChI |
InChI=1S/C11H13N/c1-5-9-8-12-7-6-10(9)11(2,3)4/h1,6-8H,2-4H3 |
InChI Key |
HOJONEKNKGKGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















